molecular formula C11H11N3O2 B8559549 (5-Amino-3-phenyl-1H-pyrazol-4-yl)acetic acid

(5-Amino-3-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B8559549
M. Wt: 217.22 g/mol
InChI Key: KPUJKFSCENWGSD-UHFFFAOYSA-N
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Patent
US05057534

Procedure details

A solution of 4.1 g (0.014 mole) of 3-amino-5-phenyl-1H-pyrazole-4-acetic acid ethyl ester (Example I free base) in 50 ml of absolute EtOH was treated with 1.23 g (0.016 mole) of 50% NaOH and 10 ml of water, and the mixture was refluxed for 4 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure and the residue was dissolved in water (10 ml). The pH was adjusted to approximately 6.5 with glacial acetic acid, and a solid precipitated. The solid was collected by filtration to give 1.6 g of product, mp 214°-216° C. with effervesence (50% yield).
Name
3-amino-5-phenyl-1H-pyrazole-4-acetic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=[O:19])[CH2:6][C:7]1[C:8]([NH2:18])=[N:9][NH:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C.[OH-].[Na+].O>CCO>[NH2:18][C:8]1[C:7]([CH2:6][C:5]([OH:19])=[O:4])=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:10][N:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-amino-5-phenyl-1H-pyrazole-4-acetic acid ethyl ester
Quantity
4.1 g
Type
reactant
Smiles
Cl.C(C)OC(CC=1C(=NNC1C1=CC=CC=C1)N)=O
Name
Quantity
1.23 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (10 ml)
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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